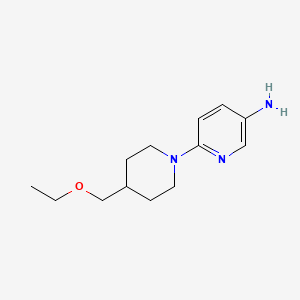

6-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Overview

Description

6-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine (EMPA) is an organic compound with a variety of uses in the scientific research field. It is a derivative of pyridine, and its structure consists of a six-membered ring with a nitrogen atom at the center and two carbon atoms at the sides. EMPA is a versatile compound with various applications in the laboratory, including synthesis, biochemical and physiological research, and drug development.

Scientific Research Applications

Pharmacological Synthesis

Piperidine derivatives, including the compound , are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their structural versatility and biological activity . The synthesis of these compounds involves various intra- and intermolecular reactions, leading to a wide range of derivatives with potential pharmacological applications.

Anti-tubercular Agents

Substituted piperidine compounds have been designed and synthesized for their anti-tubercular activity. In particular, derivatives of the compound have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating its potential as a first-line drug in tuberculosis therapy . This highlights the compound’s role in addressing global health challenges.

Cytotoxicity Studies

The cytotoxic effects of piperidine derivatives on human cells are a critical aspect of drug development. Studies have shown that certain derivatives, including those related to the compound , exhibit non-toxic behavior to human embryonic kidney (HEK-293) cells, making them viable candidates for further drug development .

Molecular Docking Studies

Molecular docking studies are essential for understanding the interactions between drugs and their targets. Piperidine derivatives have been evaluated through docking studies to determine their suitability for further development as therapeutic agents. The compound’s derivatives have shown promising interactions, suggesting potential efficacy in drug design .

Chemical Synthesis and Functionalization

The compound serves as a substrate for various chemical reactions, including cyclization and amination, which are fundamental in creating biologically active molecules. The development of cost-effective and efficient methods for synthesizing such piperidine derivatives is an ongoing area of research .

Structure-Activity Relationship (SAR) Studies

SAR studies of piperidine derivatives help in identifying the impact of different substituents on biological activity. The presence of specific functional groups can significantly increase the cytotoxicity of these compounds, which is crucial for tailoring them for specific pharmacological targets .

properties

IUPAC Name |

6-[4-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-2-17-10-11-5-7-16(8-6-11)13-4-3-12(14)9-15-13/h3-4,9,11H,2,5-8,10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXHEVTZEPZOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(CC1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

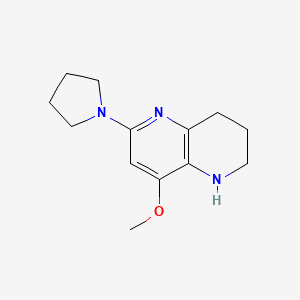

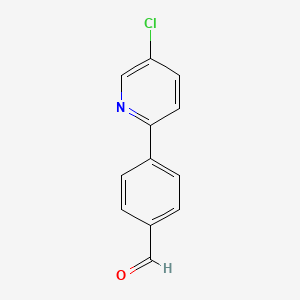

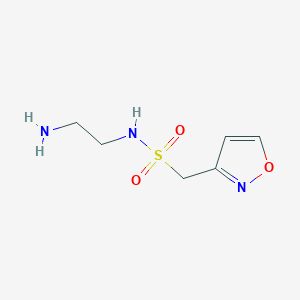

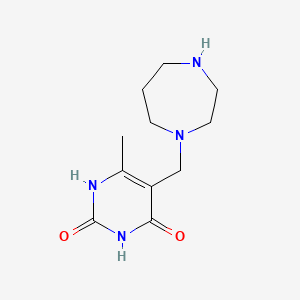

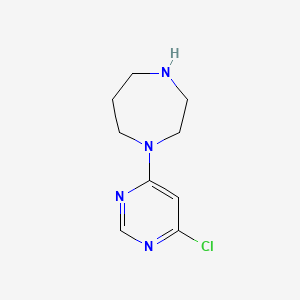

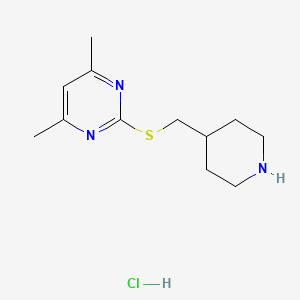

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Azetidin-3-yl)piperidin-4-yl]methanol](/img/structure/B1490752.png)

![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B1490754.png)

![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B1490759.png)

![3-[(2-Fluorophenyl)sulfonyl]azetidine](/img/structure/B1490760.png)

![4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1490767.png)